molecular formula C19H18FN3O2 B6783485 N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide

N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide

Cat. No.: B6783485
M. Wt: 339.4 g/mol
InChI Key: PMYKFOLVYYBKLL-UHFFFAOYSA-N
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Description

N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorinated isoquinolinone moiety with a tetrahydroquinoline carboxamide group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoquinolinone Core: The synthesis begins with the preparation of the 5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl intermediate. This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzamide, under acidic or basic conditions.

    Coupling with Tetrahydroquinoline: The next step involves the coupling of the isoquinolinone intermediate with a tetrahydroquinoline derivative. This can be accomplished using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Carboxamide Formation: The final step is the formation of the carboxamide group. This can be achieved by reacting the coupled intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored as a potential drug candidate for various diseases due to its unique structure and potential biological activity.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on different biological targets and pathways.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-4-thiazolecarboxamide: This compound shares a similar isoquinolinone core but differs in the substituent attached to the carboxamide group.

    N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-benzamide: Another similar compound with a benzamide group instead of the tetrahydroquinoline moiety.

Uniqueness

N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide is unique due to its combination of a fluorinated isoquinolinone core and a tetrahydroquinoline carboxamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-17-12-9-10-21-18(24)13(12)6-8-15(17)23-19(25)16-7-5-11-3-1-2-4-14(11)22-16/h5-8H,1-4,9-10H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYKFOLVYYBKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C(=O)NC3=C(C4=C(C=C3)C(=O)NCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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